molecular formula C9H9IO2 B026446 Methyl 5-iodo-2-methylbenzoate CAS No. 103440-54-6

Methyl 5-iodo-2-methylbenzoate

Cat. No.: B026446
CAS No.: 103440-54-6
M. Wt: 276.07 g/mol
InChI Key: BXVIKPGEGLOGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-2-methylbenzoate (CAS: 103440-54-6) is an aromatic ester with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol . Structurally, it consists of a benzoate backbone substituted with a methyl group at the 2-position and an iodine atom at the 5-position, esterified with a methyl group (Figure 1). This compound is widely used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and pharmaceutical derivatization .

Figure 1: Structure of this compound.

Preparation Methods

Methyl 5-iodo-2-methylbenzoate can be synthesized through the iodination of methyl 2-methylbenzoate. The reaction typically involves the use of iodine and a suitable catalyst under acidic conditions. The reaction temperature can range from room temperature to the boiling point of the reaction mixture . Industrial production methods often involve the use of microporous compounds, iodine, an oxidizing agent, and acetic anhydride. The process includes a reaction step followed by purification through sublimation, distillation, or crystallization .

Chemical Reactions Analysis

Methyl 5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.

Common reagents used in these reactions include iodine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 5-iodo-2-methylbenzoate is predominantly used as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, facilitating the creation of diverse chemical entities .

Pharmaceutical Research

The compound plays a significant role in drug development. It has been utilized to synthesize various bioactive compounds, including potential therapeutic agents with anti-HIV activity. For instance, derivatives of this compound have been explored for their efficacy against viral infections .

Case Study: Anti-HIV Activity

A study demonstrated that derivatives synthesized from this compound exhibited promising anti-HIV activity, showcasing its potential in developing antiviral drugs .

Material Science

In material science, this compound is employed to prepare functional materials with specific properties. Its ability to participate in polymerization reactions allows for the development of novel materials with tailored functionalities for applications in electronics and coatings.

Biological Studies

The compound has been investigated for its biological activity and potential therapeutic effects. Research indicates that it can interact with specific molecular targets within biological systems, influencing various cellular processes. This aspect is crucial for understanding its pharmacological properties and mechanisms of action .

Mechanism of Action

The mechanism of action of methyl 5-iodo-2-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

The following analysis compares Methyl 5-iodo-2-methylbenzoate with structurally related benzoate esters, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Properties

Methyl 5-iodo-2-methoxybenzoate

  • Structure : Methoxy group at the 2-position instead of methyl.
  • Key Differences :
    • The methoxy group is electron-donating via resonance, deactivating the aromatic ring toward electrophilic substitution compared to the electron-neutral methyl group in this compound.
    • Increased solubility in polar solvents due to the methoxy group’s polarity .
  • Applications : Used in synthesizing fluorescent dyes and agrochemicals where electron-rich aromatic systems are required.

Methyl 5-iodo-2,4-dimethylbenzoate

  • Structure : Additional methyl group at the 4-position.
  • Key Differences :
    • Steric hindrance at the 4-position reduces accessibility for nucleophilic attack or coupling reactions.
    • Higher lipophilicity compared to this compound, making it more suitable for lipid-based drug formulations .

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS: 952302-09-9)

  • Structure: Cyano (electron-withdrawing) and hydroxyl groups at the 5- and 2-positions, respectively.
  • Key Differences: The cyano group strongly deactivates the ring, enhancing stability toward oxidation but reducing reactivity in electrophilic substitutions. The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility .

Methyl 2-amino-5-iodobenzoate

  • Structure: Amino group at the 2-position instead of methyl.
  • Key Differences: The amino group is a strong electron donor, activating the ring toward electrophilic substitution. Forms stable coordination complexes with transition metals, useful in catalysis .

Reactivity in Cross-Coupling Reactions

This compound is frequently employed as an arylating agent in Suzuki-Miyaura and Ullmann couplings. For example, it was used to synthesize 3-(3-(methoxycarbonyl)-4-methylphenyl)-2,2-dimethylpropanoic acid, yielding 74% via a palladium-catalyzed reaction .

Comparison :

  • Methyl 5-iodo-2-methoxybenzoate : The electron-donating methoxy group slows down oxidative addition in cross-coupling reactions compared to the methyl-substituted analogue.
  • Methyl 5-cyano-2-hydroxy-3-iodobenzoate: The electron-withdrawing cyano group accelerates oxidative addition but may require harsher conditions due to steric effects .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Spectral Data (¹H NMR)
This compound 276.07 ~300 (est.) Soluble in DMSO, DMF δ 7.72 (s, 1H), 3.87 (s, 3H), 2.56 (s, 3H)
Methyl 5-iodo-2-methoxybenzoate 292.07 ~310 (est.) Soluble in methanol δ 7.65 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H)
Methyl 2-amino-5-iodobenzoate 277.07 ~290 (est.) Soluble in ethanol δ 6.90 (d, 1H), 6.50 (s, 1H), 3.80 (s, 3H)

Biological Activity

Methyl 5-iodo-2-methylbenzoate (CAS Number: 103440-54-6) is an organic compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 276.07 g/mol
  • Melting Point : Approximately 60 °C
  • Solubility : Insoluble in water; soluble in organic solvents like alcohol and ether .

This compound exhibits biological activity through various mechanisms, primarily involving interactions with specific molecular targets within biological systems. The iodine atom in the compound may influence its reactivity and binding affinity to proteins, enzymes, and receptors, leading to alterations in cellular processes.

Potential Mechanisms:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles, potentially influencing signaling pathways.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's structure, affecting its biological activity and interactions with cellular components.

Biological Activity

Research indicates that this compound may exhibit cytotoxic properties, impacting cell viability in various human cell lines. A study evaluating the cytotoxicity of related compounds found that methyl benzoate derivatives could inhibit cell proliferation at certain concentrations.

Cytotoxicity Findings:

  • Human Kidney Cells (HEK293) : Significant reduction in cell viability observed at concentrations above 7.3 mM.
  • Colon Cells (CACO2) : Similar trends were noted, with a notable decrease in viability at higher concentrations .
Cell LineConcentration (mM)Viability Reduction (%)
HEK2937.3>90
CACO211<50

Case Studies

  • Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of methyl benzoate derivatives on human cell lines. This compound was included in assays that indicated substantial inhibitory effects on cell growth at elevated concentrations .
  • Pharmaceutical Applications : this compound is being explored as a potential intermediate for synthesizing therapeutic agents due to its unique structural properties that allow for further chemical modifications .

Research Applications

The compound is utilized in various scientific fields:

  • Organic Synthesis : It serves as a precursor for more complex organic molecules.
  • Pharmaceutical Research : Its potential as a therapeutic agent is under investigation.
  • Material Science : Used in developing functional materials with specific properties .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 5-iodo-2-methylbenzoate, and how can purification challenges be addressed?

  • Methodology : Synthesis typically involves iodination of a methyl-substituted benzoic acid derivative under acidic conditions, followed by esterification. Key steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of iodine and oxidizing agents. Purification via recrystallization (e.g., using acetic acid or isopropyl alcohol) is common but may yield mixed isomers, requiring iterative crystallization or chromatographic separation (e.g., TLC or column chromatography) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm).
  • Infrared Spectroscopy (IR) : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-I bonds at ~500 cm⁻¹.
  • Mass Spectrometry (MS) : Validates molecular weight (276.07 g/mol) via molecular ion peaks .
    • Reproducibility : Ensure consistent drying of samples to avoid solvent interference in spectral data .

Q. How is this compound utilized as an intermediate in organic synthesis?

  • Applications : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. The ester group can be hydrolyzed to carboxylic acids for further derivatization .
  • Example : Used in synthesizing fluorinated analogs via halogen exchange reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and regioselectivity of this compound synthesis?

  • Methodology :

  • Iodination : Use microporous catalysts (e.g., zeolites) to enhance regioselectivity toward the 5-position.
  • Oxidizing Agents : Compare iodine monochloride (ICl) vs. HIO₃ to minimize byproducts like 3-iodo isomers .
  • Statistical Design : Employ factorial experiments to test variables (temperature, solvent polarity) and identify optimal conditions .

Q. What strategies resolve discrepancies in reported purity levels of this compound across studies?

  • Analysis :

  • Chromatographic Purity : Compare HPLC retention times with synthetic standards.
  • Isomeric Contamination : Use ¹³C NMR to distinguish 5-iodo vs. 3-iodo isomers, which may co-elute in GC/MS .
    • Mitigation : Implement orthogonal purification methods (e.g., sequential recrystallization and SPE) .

Q. How does the steric and electronic profile of this compound influence its reactivity in metal-catalyzed cross-couplings?

  • Mechanistic Insights :

  • Steric Effects : The 2-methyl group hinders transmetalation in Pd-catalyzed reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency.
  • Electronic Effects : The electron-withdrawing iodine atom activates the aryl ring for nucleophilic substitution .
    • Experimental Validation : Compare coupling yields with non-methylated analogs (e.g., methyl 5-iodobenzoate) .

Q. Methodological Best Practices

  • Documentation : Report reaction conditions (solvent, catalyst, temperature) and purity validation methods (e.g., %HPLC) to ensure reproducibility .
  • Safety : Handle iodine-containing intermediates in fume hoods due to potential volatility and toxicity .

Properties

IUPAC Name

methyl 5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVIKPGEGLOGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648638
Record name Methyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-54-6
Record name Methyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-iodo-2-methylbenzoate
Methyl 5-iodo-2-methylbenzoate
Methyl 5-iodo-2-methylbenzoate
Methyl 5-iodo-2-methylbenzoate
Methyl 5-iodo-2-methylbenzoate
Methyl 5-iodo-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.